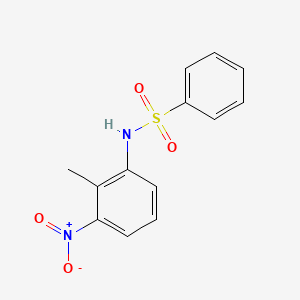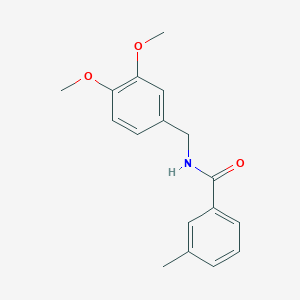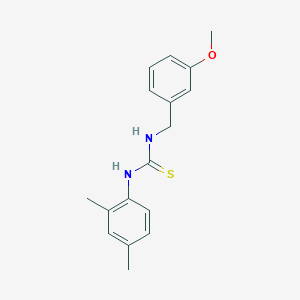![molecular formula C15H13N3O4 B5747442 N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as BHPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHPI belongs to the class of benzodioxole derivatives, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been proposed that N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide exerts its biological activities through the modulation of various signaling pathways. N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has also been found to increase the levels of antioxidant enzymes, such as SOD and catalase. In addition, N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide is also soluble in various solvents, which makes it easy to use in different experimental settings. However, one limitation of N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its biological activities.
Direcciones Futuras
There are several future directions for the research on N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Additionally, the development of N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide derivatives with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the reaction of 4-(aminomethyl)phenol with 5-nitro-1,3-benzodioxole-4-carboxylic acid in the presence of a reducing agent. The resulting product is then treated with hydroxylamine hydrochloride to obtain N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide. The synthesis method of N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-14(18-20)9-1-4-11(5-2-9)17-15(19)10-3-6-12-13(7-10)22-8-21-12/h1-7,20H,8H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXDWBAALEXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)

![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)

![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)



![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)